Pitavastatin

Description

Properties

IUPAC Name |

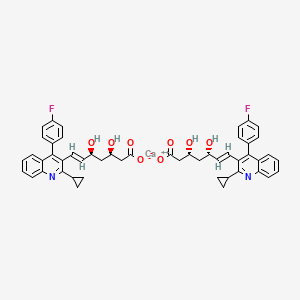

(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYFMXBACGZSIL-MCBHFWOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048384 | |

| Record name | Pitavastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very slightly soluble | |

| Record name | Pitavastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

147511-69-1 | |

| Record name | Pitavastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147511-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pitavastatin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147511691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pitavastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pitavastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {[(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoyl]oxy}calcio (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PITAVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5681Q5F9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pitavastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pitavastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Beyond the Lipid Hypothesis: Unveiling the Pleiotropic Mechanisms of Pitavastatin

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Statins, or 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors, are a cornerstone of cardiovascular disease prevention, primarily through their potent low-density lipoprotein cholesterol (LDL-C) lowering effects.[1][2] However, a growing body of evidence reveals that their clinical benefits extend beyond lipid modulation. These additional, or "pleiotropic," effects are crucial for understanding the full therapeutic potential of this drug class.[3][4] Pitavastatin, a lipophilic statin, exhibits a distinct profile of these non-lipid-mediated actions.[1][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pleiotropic effects of this compound, offering researchers and drug development professionals a comprehensive overview of its impact on endothelial function, inflammation, oxidative stress, and vascular cell biology.

The Mevalonate Pathway: A Central Hub for Pleiotropic Action

The canonical function of statins is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which curtails cholesterol biosynthesis. This action also depletes downstream isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[6][7] These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins, including Ras and Rho. By inhibiting the synthesis of FPP and GGPP, this compound disrupts the function of these key signaling proteins, initiating a cascade of effects that are central to its pleiotropic profile.[8]

Enhancement of Endothelial Function and Nitric Oxide Bioavailability

A healthy endothelium is critical for vascular homeostasis, and its dysfunction is a key initiating event in atherosclerosis. This compound has been shown to significantly improve endothelial function, an effect largely mediated by enhancing the bioavailability of nitric oxide (NO).[9][10][11]

Molecular Mechanism: The Rho/ROCK/PI3K/Akt/eNOS Axis

The primary mechanism involves the upregulation and activation of endothelial nitric oxide synthase (eNOS).[7][12] By depleting intracellular GGPP, this compound prevents the geranylgeranylation and subsequent activation of the small G-protein RhoA. In its inactive state, RhoA cannot activate its downstream effector, Rho-associated kinase (ROCK).[6][8] The inhibition of the Rho/ROCK pathway removes a key negative regulator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[13] This allows for the activation of Akt, which then phosphorylates eNOS at its serine 1177 residue, leading to a significant increase in NO production and subsequent vasodilation.[7][13]

Visualization: this compound-Mediated eNOS Activation

Caption: this compound inhibits GGPP synthesis, preventing Rho/ROCK activation and disinhibiting the PI3K/Akt pathway, leading to eNOS phosphorylation and increased NO production.

Experimental Validation

Protocol: Assessment of Endothelial Function via Flow-Mediated Dilation (FMD)

-

Baseline Measurement: The diameter of the brachial artery is measured using high-resolution ultrasound.

-

Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to suprasystolic pressure (e.g., 250 mmHg) for 5 minutes to induce ischemia.

-

Post-Occlusion Measurement: The cuff is rapidly deflated. The brachial artery diameter is continuously monitored for 2-3 minutes to capture the maximum dilation.

-

Calculation: FMD is expressed as the percentage change in artery diameter from baseline to its maximum post-occlusion diameter. Clinical studies demonstrate that this compound treatment significantly improves FMD in patients with hypercholesterolemia.[9][14]

Protocol: Western Blot for eNOS Phosphorylation

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured and treated with this compound (e.g., 0.1 µM) for a specified time.[7]

-

Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-eNOS (Ser1177) and total eNOS.

-

Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of phosphorylated to total eNOS is quantified.

Quantitative Data Summary

| Effect of this compound | Baseline | Post-Treatment | p-value | Reference |

| Flow-Mediated Dilation (FMD) (%) | 3.22 ± 1.72 | 3.97 ± 2.18 | <0.05 | [14] |

| Arterial Stiffness (β) | 8.28 ± 2.45 | 7.37 ± 2.37 | <0.05 | [9] |

Potent Anti-Inflammatory Effects

Atherosclerosis is fundamentally an inflammatory disease.[15] this compound exerts significant anti-inflammatory effects that contribute to the stabilization of atherosclerotic plaques.[16][17]

Molecular Mechanism: Suppression of Cytokines and Adhesion Molecules

This compound has been shown to reduce the expression of key inflammatory mediators. Clinical studies report decreased levels of adhesion molecules such as E-selectin and soluble intercellular adhesion molecule-1 (s-ICAM1), which are critical for leukocyte recruitment to the vessel wall.[14] Furthermore, this compound potently suppresses the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1).[16][18][19] Mechanistically, these effects are partly mediated by the inhibition of the Activator Protein-1 (AP-1) signaling pathway in immune cells like T-lymphocytes. This compound selectively inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK), key upstream regulators of AP-1 transcriptional activity.[18]

Visualization: Inhibition of Pro-Inflammatory Signaling

Caption: this compound inhibits ERK and p38 MAPK signaling, leading to reduced AP-1 activation and suppression of pro-inflammatory cytokine production in T cells.

Experimental Validation

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: Patient serum or supernatant from cultured immune cells (e.g., primary T-cells) treated with this compound is collected.[18]

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).

-

Incubation: Samples and standards are added to the wells and incubated.

-

Detection: A biotinylated detection antibody is added, followed by an enzyme-linked streptavidin-HRP conjugate.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, resulting in a colorimetric change proportional to the amount of cytokine present.

-

Quantification: The reaction is stopped, and the absorbance is read on a plate reader. Cytokine concentrations are calculated from the standard curve.

Quantitative Data Summary

| Inflammatory Marker | Effect of this compound Treatment | p-value | Reference |

| E-selectin (pg/mL) | Decrease from 51 to 46 | <0.05 | [14] |

| s-ICAM1 (pg/mL) | Decrease from 276 to 258 | <0.05 | [14] |

| TNF-α (in SCI model) | Significant Decrease vs. Injury Group | <0.05 | [19] |

| IL-2 mRNA (in T-cells) | 33% Downregulation | <0.05 | [18] |

| IL-6 mRNA (in T-cells) | 25% Downregulation | <0.05 | [18] |

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a key driver of vascular damage in atherosclerosis. This compound demonstrates significant antioxidant properties.[5][20]

Molecular Mechanism: ROS Suppression and Antioxidant Enzyme Upregulation

This compound reduces intracellular ROS generation by inhibiting key enzymatic sources. One critical mechanism is the suppression of NADPH oxidase activity. This is achieved by preventing the activation of the small GTPase Rac-1, a crucial subunit of the NADPH oxidase complex, a process that is dependent on geranylgeranylation.[21] Studies have shown that this compound blocks LPA-induced ROS generation in vascular smooth muscle cells by suppressing this Rac-1-mediated pathway.[21] Additionally, this compound can attenuate ROS generation in mitochondria.[22] Beyond suppressing ROS production, this compound also enhances the activity of endogenous antioxidant enzymes, such as Cu/Zn superoxide dismutase (SOD), further bolstering cellular defense against oxidative damage.[23] This dual action leads to a reduction in oxidized LDL (oxLDL) and other markers of oxidative damage.[11][24]

Visualization: Workflow for Intracellular ROS Measurement

Caption: this compound's pleiotropic effects collectively modify plaque composition, leading to a more stable phenotype with reduced risk of rupture.

Experimental Validation

Methodology: Intravascular Ultrasound (IVUS) for Plaque Assessment IVUS is a catheter-based imaging modality used in clinical trials to assess coronary atherosclerosis.

-

Image Acquisition: An ultrasound transducer-tipped catheter is advanced into the coronary artery of interest.

-

Volumetric Analysis: The catheter is pulled back at a constant speed, acquiring cross-sectional images of the artery. These images are used to reconstruct a 3D model of the vessel segment.

-

Measurements: Key parameters are measured at baseline and follow-up, including:

-

Total Vessel Volume (TVV): Volume enclosed by the external elastic membrane.

-

Lumen Volume (LV): Volume of the blood flow channel.

-

Plaque Volume (PV): Calculated as TVV - LV.

-

Percent Atheroma Volume (PAV): Calculated as (PV / TVV) * 100. A significant reduction in PAV over time indicates plaque regression. [25]

-

Quantitative Data Summary

| Study Parameter | Effect of this compound Treatment | Reference |

| Plaque Volume Index (PVI) | 10.6 ± 9.4% decrease (vs. 8.1% increase in control) | [25] |

| Angioscopic Yellow Grade | Decrease from 2.9 to 2.6 (p=0.040) | [26] |

| Noncalcified Plaque Volume | 7% relative reduction vs. placebo | [24] |

Conclusion

The therapeutic efficacy of this compound in cardiovascular disease is a composite of its robust LDL-C lowering and its significant, multifaceted pleiotropic effects. By inhibiting the mevalonate pathway, this compound modulates critical cellular signaling cascades independent of its impact on cholesterol synthesis. The enhancement of endothelial NO bioavailability, potent suppression of inflammatory and oxidative pathways, and favorable modulation of vascular smooth muscle cell biology collectively contribute to its profound anti-atherosclerotic properties. [1][5]For researchers and drug development professionals, understanding these intricate mechanisms is paramount for identifying novel therapeutic targets, designing more effective combination therapies, and ultimately advancing the management of cardiovascular disease.

References

-

Takase, B., Hattori, H., Tanaka, Y., Nagata, M., & Ishihara, M. (2013). This compound subacutely improves endothelial function and reduces inflammatory cytokines and chemokines in patients with hypercholesterolaemia. Heart Asia, 5(1), 113–121. [Link]

-

Kodama, K., Komatsu, S., Ueda, Y., Takayama, T., & Hiro, T. (2010). Stabilization and regression of coronary plaques treated with this compound proven by angioscopy and intravascular ultrasound--the TOGETHAR trial. Circulation journal : official journal of the Japanese Circulation Society, 74(9), 1922–1928. [Link]

-

Davignon, J. (2012). Pleiotropic effects of this compound. British journal of clinical pharmacology, 73(4), 518–535. [Link]

-

Aoki, T., Niki, I., Higa, S., et al. (2015). This compound increases HDL particles functionally preserved with cholesterol efflux capacity and antioxidative actions in dyslipidemic patients. Journal of Atherosclerosis and Thrombosis, 22(5), 474-486. [Link]

-

Yamashita, T., Yamagishi, S., & Matsui, T. (2003). This compound inhibits vascular smooth muscle cell proliferation by inactivating extracellular signal-regulated kinases 1/2. Journal of atherosclerosis and thrombosis, 10(1), 37–41. [Link]

-

Hu, Z., Li, Y., Wang, S., et al. (2012). This compound decreases tau levels via the inactivation of Rho/ROCK. Neurobiology of Aging, 33(10), 2306-2320. [Link]

-

Wang, J., Tokoro, T., Matsui, K., et al. (2005). This compound at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells. Life Sciences, 76(19), 2257-2268. [Link]

-

Liu, H., Zhang, M., Li, D., et al. (2018). Effect of this compound and atorvastatin on regression of atherosclerosis assessed using intravascular ultrasound: a meta-analysis. Coronary Artery Disease, 29(6), 459-466. [Link]

-

Shibata, M., Akishita, M., Kozaki, K., et al. (2006). A therapeutic dose of the lipophilic statin this compound enhances oxidant-induced apoptosis in human vascular smooth muscle cells. Journal of Cardiovascular Pharmacology, 48(4), 160-165. [Link]

-

Takashima, H., Ozaki, Y., Yasukawa, T., Waseda, K., Asai, K., Wakita, Y., ... & Kimura, K. (2007). Impact of lipid-lowering therapy with this compound, a new HMG-CoA reductase inhibitor, on regression of coronary atherosclerotic plaque. Circulation Journal, 71(11), 1678-1684. [Link]

-

Yoshida, M., Shimodozono, S., & Aoki, S. (2007). This compound inhibits lysophosphatidic acid-induced proliferation and monocyte chemoattractant protein-1 expression in aortic smooth muscle cells by suppressing Rac-1-mediated reactive oxygen species generation. Vascular Pharmacology, 46(4), 286-292. [Link]

-

Zhao, J., Yan, H., Li, Y., Wang, J., Han, L., Wang, Z., ... & Zhong, M. (2015). This compound calcium improves endothelial function and delays the progress of atherosclerosis in patients with hypercholesterolemia. Journal of Zhejiang University. Science. B, 16(5), 370–379. [Link]

-

Zhao, J., Yan, H., Li, Y., et al. (2015). This compound calcium improves endothelial function and delays the progress of atherosclerosis in patients with hypercholesterolemia. Journal of Zhejiang University Science B, 16(5), 370-379. [Link]

-

Davignon, J. (2012). Pleiotropic effects of this compound. British Journal of Clinical Pharmacology, 73(4), 518-535. [Link]

-

Hsieh, Y. C., Lin, W. W., Hsieh, Y. C., Yang, T. C., & Lin, C. F. (2019). This compound Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells. International Journal of Molecular Sciences, 20(14), 3531. [Link]

-

Onal, B., Ilhan, E., Can, E., et al. (2022). Pleiotropic effects of this compound: a pilot study using the saphenous vein endothelial cell model of endothelial injury and prevention of atherosclerosis. European Review for Medical and Pharmacological Sciences, 26(14), 5210-5219. [Link]

-

Jamialahmadi, T., Reiner, Ž., Alidadi, H., et al. (2021). A comprehensive review on the lipid and pleiotropic effects of this compound. Progress in Lipid Research, 84, 101127. [Link]

-

Synapse, P. (2024). What is the mechanism of this compound Calcium?. Patsnap Synapse. [Link]

-

Dr.Oracle. (2025). Is this compound an anti-inflammatory drug?. Dr.Oracle. [Link]

-

Berns, S. A., Sadykova, D. I., & Sharafeev, A. Z. (2022). Endothelial protective effect of this compound. Cardiovascular Therapy and Prevention, 21(11), 3410. [Link]

-

Matsuno, H., Takei, M., & Hori, M. (2017). Endothelial Nitric Oxide Synthase-Independent Pleiotropic Effects of this compound Against Atherogenesis and Limb Ischemia in Mice. Journal of Atherosclerosis and Thrombosis, 24(1), 35-47. [Link]

-

Wang, X., Wang, Y., Liu, C., et al. (2019). This compound attenuates AGEs-induced mitophagy via inhibition of ROS generation in the mitochondria of cardiomyocytes. International Journal of Molecular Medicine, 44(2), 569-580. [Link]

-

Lin, L. Y., Wang, C. Y., & Chen, Y. H. (2014). This compound increased the endothelial nitric oxide synthase (eNOS) and vascular endothelial growth factor (VEGF) expression in human endothelial progenitor cells (EPCs). ResearchGate. [Link]

-

Wu, X., & Zhao, J. (2017). This compound inhibits proinflammatory cytokines and provides improvement in terms of its motor function in secondary injuries of the spinal cord mouse models. Biomedical Research, 28(12). [Link]

-

Laufs, U., & Liao, J. K. (2000). This compound-induced activation of human eNOS promoter fragments starting from positions -774 through -466. ResearchGate. [Link]

-

Sawayama, Y., Yamamoto, E., Furusyo, N., et al. (2015). Anti-inflammatory and morphologic effects of this compound on carotid arteries and thoracic aorta evaluated by integrated backscatter trans-esophageal ultrasound and PET/CT: a prospective randomized comparative study with pravastatin (EPICENTRE study). International Journal of Cardiology, 186, 28-35. [Link]

-

Sirtori, C. R. (2011). This compound: an overview. Atherosclerosis Supplements, 12(3), 239-246. [Link]

-

Gatechompol, S., Avihingsanon, A., Putcharoen, O., et al. (2023). Effects of this compound on atherosclerotic-associated inflammatory biomarkers in people living with HIV with dyslipidemia and receiving ritonavir-boosted atazanavir: a randomized, double-blind, crossover study. AIDS Research and Therapy, 20(1), 7. [Link]

-

Hiro, T., Kimura, T., Morimoto, T., et al. (2009). Early Effect of Lipid-Lowering Therapy With this compound on Regression of Coronary Atherosclerotic Plaque. Circulation Journal, 73(7), 1296-1304. [Link]

-

Lo, J., Lu, M. T., Ihenachor, E. J., et al. (2024). Effects of this compound on Coronary Artery Disease and Inflammatory Biomarkers in HIV: Mechanistic Substudy of the REPRIEVE Randomized Clinical Trial. JAMA Cardiology, 9(2), 159-169. [Link]

-

Aikawa, M., Nitta, N., & Kobayashi, M. (2015). This compound Reduces Inflammation in Atherosclerotic Plaques in Apolipoprotein E-Deficient Mice with Late Stage Renal Disease. PLoS ONE, 10(9), e0138047. [Link]

-

Yoshihisa, A., Suzuki, S., & Yamaki, T. (2010). This compound reduces oxidative stress and attenuates intermittent hypoxia-induced left ventricular remodeling in lean mice. Hypertension Research, 33(6), 617-623. [Link]

-

Oesterle, A., & Liao, J. K. (2019). Pleiotropic effects of statins: evidence for benefits beyond LDL-cholesterol lowering. The American Journal of Cardiology, 124(1), 1-10. [Link]

-

Oesterle, A., Laufs, U., & Liao, J. K. (2017). Pleiotropic effects of statins: moving beyond cholesterol control. Circulation Research, 120(1), 12-14. [Link]

-

Martin, G., Duez, H., Blanquart, C., et al. (2001). Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I. Journal of Clinical Investigation, 107(11), 1423-1432. [Link]

-

Itoh, S., Umemoto, S., Umeji, K., et al. (2006). This compound Inhibits Aortic Stiffness by Reducing Oxidative Stress through the Activation of the Cu/Zn Superoxide Dismutase and Peroxisome Proliferator-Activated Receptor γ in Hypercholesterolemia in vivo. Circulation, 114(Supplement 18), II-167. [Link]

-

Landmesser, U., Engberding, N., & Bahlmann, F. H. (2004). Statins Inhibit Rho Kinase Activity in Patients with Atherosclerosis. Circulation, 110(8), 1062-1067. [Link]

-

MedlinePlus. (2024). This compound. MedlinePlus Drug Information. [Link]

-

Kureishi, Y., Luo, Z., Shiojima, I., et al. (2000). The HMG-CoA Reductase Inhibitor Simvastatin Activates the Protein Kinase Akt and Promotes Angiogenesis in Normocholesterolemic Animals. Nature Medicine, 6(9), 1004-1010. [Link]

-

Rikitake, Y., & Liao, J. K. (2005). Rho GTPases, statins, and nitric oxide. Circulation Research, 97(12), 1232-1235. [Link]

Sources

- 1. Pleiotropic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: MedlinePlus Drug Information [medlineplus.gov]

- 3. Pleiotropic effects of statins: evidence for benefits beyond LDL-cholesterol lowering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pleiotropic effects of statins: moving beyond cholesterol control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive review on the lipid and pleiotropic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound decreases tau levels via the inactivation of Rho/ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Statins Inhibit Rho Kinase Activity in Patients with Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound calcium improves endothelial function and delays the progress of atherosclerosis in patients with hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound calcium improves endothelial function and delays the progress of atherosclerosis in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pleiotropic effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rho GTPases, Statins, and Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound subacutely improves endothelial function and reduces inflammatory cytokines and chemokines in patients with hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. europeanreview.org [europeanreview.org]

- 16. droracle.ai [droracle.ai]

- 17. This compound: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. alliedacademies.org [alliedacademies.org]

- 20. What is the mechanism of this compound Calcium? [synapse.patsnap.com]

- 21. This compound inhibits lysophosphatidic acid-induced proliferation and monocyte chemoattractant protein-1 expression in aortic smooth muscle cells by suppressing Rac-1-mediated reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound attenuates AGEs-induced mitophagy via inhibition of ROS generation in the mitochondria of cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ahajournals.org [ahajournals.org]

- 24. Effects of this compound on Coronary Artery Disease and Inflammatory Biomarkers in HIV: Mechanistic Substudy of the REPRIEVE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Impact of Lipid-Lowering Therapy With this compound, a New HMG-CoA Reductase Inhibitor, on Regression of Coronary Atherosclerotic Plaque [jstage.jst.go.jp]

- 26. Stabilization and regression of coronary plaques treated with this compound proven by angioscopy and intravascular ultrasound--the TOGETHAR trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pitavastatin Signaling Pathway Analysis in Endothelial Cells

Introduction: The Endothelial Nexus and the Role of Pitavastatin

The vascular endothelium, a delicate monolayer of cells lining our blood vessels, is a critical regulator of cardiovascular homeostasis. Its dysfunction is a primary instigator of atherosclerosis and other cardiovascular diseases.[1] this compound, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is widely recognized for its cholesterol-lowering capabilities.[2][3][4] However, its therapeutic benefits extend far beyond lipid modulation, encompassing a range of "pleiotropic" effects that directly target the endothelium to improve its function and mitigate disease progression.[2][5][6]

This guide provides an in-depth exploration of the key signaling pathways modulated by this compound in endothelial cells. We will dissect the molecular mechanisms, provide field-proven experimental protocols for their investigation, and offer insights into the causality behind these experimental choices. Our focus is to equip researchers, scientists, and drug development professionals with the technical knowledge to rigorously analyze the multifaceted impact of this compound on endothelial biology.

Core Signaling Pathways Modulated by this compound in Endothelial Cells

This compound exerts its protective effects on the endothelium through a complex interplay of signaling cascades that enhance nitric oxide bioavailability, inhibit inflammatory responses, reduce oxidative stress, and modulate angiogenesis.

Enhancement of Nitric Oxide Bioavailability: The eNOS Activation Pathway

A cornerstone of endothelial health is the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS). NO is a potent vasodilator and plays crucial roles in inhibiting platelet aggregation, leukocyte adhesion, and smooth muscle cell proliferation. This compound has been shown to increase eNOS expression and activity through multiple mechanisms.[5][7]

Mechanism of Action:

This compound enhances eNOS activity primarily through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway .[8][9][10] By inhibiting the mevalonate pathway, this compound prevents the synthesis of isoprenoids like geranylgeranyl pyrophosphate (GGPP).[8][9] This leads to the inhibition of small GTPases such as RhoA. The inactivation of RhoA reduces the activity of Rho-associated kinase (ROCK), a negative regulator of eNOS. Simultaneously, this compound treatment leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), which in turn phosphorylates eNOS at its activating site (Serine 1177), thereby increasing NO production.[8][9][11] Some studies also suggest that this compound can upregulate eNOS at the transcriptional level.[12] Additionally, this compound has been shown to increase eNOS production by suppressing the expression of miR-155, a microRNA that can negatively regulate eNOS.[7]

Visualizing the eNOS Activation Pathway:

Caption: this compound enhances eNOS activity via PI3K/Akt activation and RhoA/ROCK inhibition.

Anti-Inflammatory Effects: Downregulation of Pro-inflammatory Mediators

Chronic inflammation within the vascular wall is a key driver of atherosclerosis. This compound exerts potent anti-inflammatory effects by modulating several signaling pathways in endothelial cells.

Mechanism of Action:

This compound's anti-inflammatory properties are largely attributed to its ability to inhibit the prenylation of small GTPases, which are crucial for inflammatory signaling.[13] This leads to the suppression of pro-inflammatory transcription factors like Activator Protein-1 (AP-1).[14] Consequently, the expression of adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is reduced, leading to decreased monocyte adhesion to the endothelium.[1][14] Furthermore, this compound has been shown to alleviate angiotensin II-induced vascular endothelial cell inflammation and injury by preserving the expression of MAPK7 (ERK5).[15][16]

Visualizing the Anti-Inflammatory Pathway:

Caption: this compound's anti-inflammatory effects through inhibition of prenylation and maintenance of MAPK7.

Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is a major contributor to endothelial dysfunction.

Mechanism of Action:

This compound reduces oxidative stress in endothelial cells primarily by inhibiting NADPH oxidase, a major source of ROS in the vasculature.[9] This inhibition is achieved by preventing the membrane translocation of Rac1, a subunit of the NADPH oxidase complex, which is dependent on geranylgeranylation.[9] By reducing ROS production, this compound helps to preserve the bioavailability of NO, which can be inactivated by superoxide anions. In vitro studies have confirmed that this compound protects endothelial cells against oxidative stress.[17]

Modulation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a complex process that can be either beneficial or detrimental depending on the physiological context. The effect of this compound on angiogenesis appears to be context-dependent.

Mechanism of Action:

Several studies suggest that this compound can promote angiogenesis. This pro-angiogenic effect can be mediated by the PI3K/Akt pathway, leading to endothelial cell proliferation and migration.[5] Interestingly, some research indicates that this compound-induced angiogenesis is mediated by Notch1 signaling, independent of Vascular Endothelial Growth Factor (VEGF).[5][18] Conversely, other studies have reported that this compound can inhibit angiogenesis, particularly in the context of tumors, by suppressing signaling pathways like Ras/Raf/MEK and PI3K/Akt/mTOR.[19] There is also evidence for HMG-CoA reductase-independent activation of RhoA-mediated pathways in retinal angiogenesis.[20][21]

Experimental Protocols for Pathway Analysis

Rigorous investigation of this compound's effects on endothelial signaling pathways requires a combination of molecular and functional assays.

Western Blotting for Protein Expression and Phosphorylation

Objective: To quantify changes in the expression and phosphorylation status of key signaling proteins such as eNOS, Akt, and components of the MAPK pathway.

Protocol:

-

Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) to 70-80% confluency. Treat the cells with desired concentrations of this compound for specified time periods.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on an 8% SDS-polyacrylamide gel.[11]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11][22]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of eNOS (Ser1177), Akt (Ser473), and other proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

-

Densitometry Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.[11]

Experimental Workflow for Western Blotting:

Sources

- 1. europeanreview.org [europeanreview.org]

- 2. This compound: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 3. drugs.com [drugs.com]

- 4. nbinno.com [nbinno.com]

- 5. Pleiotropic effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound subacutely improves endothelial function and reduces inflammatory cytokines and chemokines in patients with hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound up-regulates eNOS production by suppressing miR-155 expression in lipopolysaccharide-stimulated human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Endothelial Nitric Oxide Synthase-Independent Pleiotropic Effects of this compound Against Atherogenesis and Limb Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Statins and the vascular endothelial inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells | MDPI [mdpi.com]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. This compound maintains MAPK7 expression and alleviates angiotensin II-induced vascular endothelial cell inflammation and injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, an HMG-CoA reductase inhibitor, ameliorates endothelial function in chronic smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound-induced angiogenesis and arteriogenesis is mediated by Notch1 in a murine hindlimb ischemia model without induction of VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cholesterol-lowering drug this compound targets lung cancer and angiogenesis via suppressing prenylation-dependent Ras/Raf/MEK and PI3K/Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound stimulates retinal angiogenesis via HMG-CoA reductase-independent activation of RhoA-mediated pathways and focal adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Phosphorylation of Endothelial Nitric-oxide Synthase Regulates Superoxide Generation from the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to In Vitro Models for Studying Pitavastatin's Anti-inflammatory Effects

Introduction: Beyond Cholesterol Reduction - The Pleiotropic Actions of Pitavastatin

Statins, primarily recognized for their lipid-lowering capabilities, have demonstrated a range of beneficial effects beyond cholesterol management.[1][2][3] These "pleiotropic" effects include anti-inflammatory, antioxidant, and immunomodulatory actions that contribute significantly to their cardiovascular protective properties.[1][2][3] this compound, a potent synthetic statin, is distinguished by its strong pleiotropic effects, making it a subject of intense research interest.[1][3] This guide provides an in-depth exploration of robust in vitro models designed to elucidate the anti-inflammatory mechanisms of this compound, offering researchers a scientifically grounded framework for their investigations.

Atherosclerosis, the primary underlying cause of cardiovascular disease, is now understood to be a chronic inflammatory condition.[2] The initiation and progression of atherosclerotic plaques are driven by a complex interplay between endothelial dysfunction, leukocyte recruitment, and macrophage activation within the arterial wall.[4][5][6] this compound has been shown to intervene in these critical inflammatory processes.[1][3][7] This guide will detail the experimental systems that allow for the precise dissection of these effects at a cellular and molecular level.

Core In Vitro Models: Deconstructing Vascular Inflammation

To effectively study the anti-inflammatory properties of this compound, it is essential to utilize cell culture models that accurately recapitulate key events in vascular inflammation. The most widely used and validated models involve the culture of endothelial cells and macrophages, either as single-cell systems or in co-culture to mimic their interactions.[4][5][6]

The Endothelial Cell Monolayer: A Model of the Vascular Barrier

The vascular endothelium is a critical interface in the inflammatory response. Its activation leads to the expression of adhesion molecules and the secretion of chemokines, facilitating the recruitment of leukocytes to the site of inflammation. Human Umbilical Vein Endothelial Cells (HUVECs) are a well-established and robust model for studying these processes due to their accessibility and expression of key inflammatory proteins.[8][9][10]

Rationale for Model Selection: HUVECs, when cultured to confluence, form a monolayer that mimics the barrier function of the vascular endothelium.[9] This model allows for the direct investigation of this compound's effects on endothelial activation in response to pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).[11]

Experimental Workflow: Endothelial Activation and this compound Treatment

Caption: Workflow for studying this compound's effect on endothelial cells.

Detailed Protocol: HUVEC Culture and Treatment

-

Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium in T-75 flasks at 37°C and 5% CO2. Passage cells when they reach 80-90% confluency. Use cells between passages 2 and 6 for experiments.

-

Seeding: Seed HUVECs into 96-well or 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

This compound Pre-treatment: Once cells are confluent, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 24 hours).

-

Inflammatory Stimulation: Add a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to the wells and incubate for a specified period (e.g., 4-24 hours) to induce an inflammatory response.[11]

-

Endpoint Analysis: Collect cell culture supernatants for cytokine analysis and lyse the cells for protein or RNA analysis of adhesion molecule expression. For functional assessment, proceed with the monocyte adhesion assay.

Key Readouts and Their Significance:

| Readout | Method | Significance |

| Cytokine Secretion (e.g., IL-6, IL-8, MCP-1) | ELISA | Quantifies the pro-inflammatory mediators released by endothelial cells. A reduction indicates an anti-inflammatory effect.[1][12] |

| Adhesion Molecule Expression (e.g., VCAM-1, ICAM-1, E-selectin) | Flow Cytometry, Western Blot, qPCR | Measures the surface proteins essential for leukocyte recruitment. Downregulation signifies reduced endothelial activation.[1][11] |

| Monocyte Adhesion | Fluorescence-based Adhesion Assay | Functionally assesses the ability of monocytes to bind to the activated endothelial monolayer. A decrease demonstrates a tangible anti-inflammatory outcome.[13][14][15] |

Macrophage Polarization: Shifting the Inflammatory Balance

Macrophages are key players in the inflammatory landscape of atherosclerosis. They can adopt different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages.[16] Statins have been shown to influence this polarization, often promoting a shift towards the M2 phenotype.[16][17][18]

Rationale for Model Selection: Differentiating human monocytes (from sources like THP-1 cells or primary peripheral blood mononuclear cells - PBMCs) into macrophages and then polarizing them towards an M1 phenotype provides a powerful system to study how this compound can modulate their inflammatory status.[16]

Experimental Workflow: Macrophage Differentiation, Polarization, and this compound Treatment

Caption: Workflow for macrophage polarization and this compound studies.

Detailed Protocol: THP-1 Macrophage Polarization

-

Differentiation: Culture THP-1 monocytes in RPMI-1640 medium. To differentiate into macrophages (M0), treat the cells with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48-72 hours.

-

This compound Treatment: After differentiation, replace the medium with fresh medium containing this compound or vehicle control and incubate for 24 hours.

-

M1 Polarization: To induce a pro-inflammatory M1 phenotype, stimulate the macrophages with LPS (100 ng/mL) and Interferon-gamma (IFN-γ) (20 ng/mL) for another 24-48 hours.[18]

-

Phenotypic Analysis: Collect supernatants for cytokine analysis. Harvest cells for flow cytometry to analyze surface marker expression or for RNA extraction to assess gene expression.

Key Readouts and Their Significance:

| Readout | Method | Significance |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | ELISA | High levels are characteristic of M1 macrophages. A decrease with this compound treatment indicates a shift away from the pro-inflammatory state.[16][18] |

| Anti-inflammatory Cytokines (IL-10) | ELISA | A marker of M2 macrophages. An increase suggests a polarization towards an anti-inflammatory phenotype. |

| M1 Surface Markers (e.g., CD80, CD86) | Flow Cytometry | These co-stimulatory molecules are upregulated on M1 macrophages. Reduced expression points to an anti-inflammatory effect. |

| M2 Surface Markers (e.g., CD163, CD206) | Flow Cytometry | Upregulation of these scavenger receptors is indicative of an M2 phenotype. |

| Gene Expression (e.g., iNOS, Arg-1) | qPCR | iNOS is a hallmark of M1 macrophages, while Arginase-1 (Arg-1) is characteristic of M2 macrophages. The ratio of their expression can indicate the polarization state.[16] |

Investigating the Molecular Mechanisms: The NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are often mediated through the modulation of key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.[16]

Rationale for Investigation: Assessing the activation of the NF-κB pathway provides a mechanistic link between this compound treatment and the observed reduction in inflammatory responses. The key event in NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus.[19][20]

Signaling Pathway: NF-κB Activation and this compound's Point of Intervention

Sources

- 1. This compound subacutely improves endothelial function and reduces inflammatory cytokines and chemokines in patients with hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. droracle.ai [droracle.ai]

- 4. Frontiers | Recent Progress in in vitro Models for Atherosclerosis Studies [frontiersin.org]

- 5. Recent Progress in in vitro Models for Atherosclerosis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Endothelial protective effect of this compound | Berns | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]

- 8. Frontiers | Sourcing cells for in vitro models of human vascular barriers of inflammation [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Human Umbilical Vein Endothelial Cells (HUVECs) in Pharmacology and Toxicology: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Developing a Human Immune-Endothelial Coculture Model for Inflammatory Vasculitis and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nanoparticle-Mediated Delivery of this compound to Monocytes/Macrophages Inhibits Angiotensin II-Induced Abdominal Aortic Aneurysm Formation in Apoe −/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flow cytometry based monocyte adhesion assay for quantification of endothelial activation in vitro [protocols.io]

- 14. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Statins Directly Influence the Polarization of Adipose Tissue Macrophages: A Role in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Immunomodulatory Landscape of Pitavastatin

Executive Summary

Statins, inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, are cornerstones of cardiovascular disease prevention due to their potent lipid-lowering effects.[1][[“]][3] However, a growing body of evidence reveals their significant cholesterol-independent or "pleiotropic" effects, particularly the modulation of immune and inflammatory responses.[1][[“]][4][5] These immunomodulatory actions position statins as potential therapeutic agents for a range of inflammatory and autoimmune conditions.[5][6][7] This guide focuses on pitavastatin, a potent, fully synthetic statin, and provides an in-depth exploration of its mechanisms for modulating immune cell function and inflammatory signaling. We will dissect its impact on the core mevalonate pathway, its downstream effects on key immune cells like T lymphocytes and macrophages, and its regulation of critical inflammatory hubs such as NF-κB and the NLRP3 inflammasome. This document synthesizes preclinical and clinical data, outlines detailed methodologies for investigation, and presents a framework for understanding this compound's potential beyond lipid management.

The Core Mechanism: Mevalonate Pathway Inhibition

The immunomodulatory effects of all statins, including this compound, are primarily rooted in their inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, the rate-limiting step in the cholesterol biosynthesis pathway.[1][5] While this action effectively reduces cholesterol production, it also depletes a series of essential downstream isoprenoid intermediates, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5]

Causality: The depletion of FPP and GGPP is the lynchpin of statin-mediated immunomodulation. These isoprenoids are crucial for the post-translational prenylation of small GTP-binding proteins, such as Ras, Rho, and Rac.[5] Prenylation anchors these proteins to cell membranes, a prerequisite for their activation and function in a multitude of cellular signaling cascades that govern immune cell activation, migration, proliferation, and cytokine production.[[“]][5] By inhibiting prenylation, this compound effectively disrupts these fundamental immune processes.

Caption: this compound inhibits HMG-CoA reductase, blocking the mevalonate pathway.

Impact on T Lymphocytes: A Potent Inhibitory Profile

T cells are central players in adaptive immunity and are implicated in the pathogenesis of many autoimmune diseases. This compound has demonstrated particularly potent effects on T cell function, often at nanomolar concentrations, distinguishing it from other statins.[6][8]

Inhibition of T-Cell Proliferation and Induction of Apoptosis

Studies have shown that this compound is a highly potent inhibitor of both freshly stimulated and pre-activated T-cell proliferation.[6][8] This is a significant advantage for a potential immunomodulatory drug, as targeting already activated autoreactive T cells is crucial in autoimmune disease.[6] The IC50 (50% inhibition of proliferation) for this compound on freshly stimulated T cells has been reported as low as 3.6 nM.[8]

The mechanism is not simply cytostatic; this compound actively induces apoptosis in activated T cells.[6] This effect is mediated through a unique mechanism involving the hyperphosphorylation of Extracellular signal-regulated kinase (ERK) 1/2. While typically a pro-survival signal, sustained hyperactivation of ERK1/2 by this compound triggers the activation of pro-apoptotic caspase-9 and caspase-3/7, leading to programmed cell death.[6][8] This pro-apoptotic ERK1/2 activation can be reversed by mevalonic acid, confirming its dependence on the mevalonate pathway.[6]

Modulation of T-Helper Cell Differentiation and Cytokine Production

Beyond proliferation, this compound influences the differentiation and function of T-helper (Th) cells. It has been shown to inhibit the production of pro-inflammatory Th1-related cytokines, including IL-2, IFN-γ, and TNF-α.[9][10] Furthermore, research suggests this compound can ameliorate experimental autoimmune myocarditis by inhibiting the differentiation of both Th1 and Th17 cells, which are critical drivers of autoimmunity.[9] This suppression of pro-inflammatory cytokines is achieved, in part, by inhibiting key signaling pathways that control their gene expression.[9]

Caption: this compound inhibits T-cell proliferation and induces apoptosis.

Impact on Macrophages and Dendritic Cells

Macrophages and Dendritic Cells (DCs) are key players in both innate immunity and the initiation of adaptive immune responses. Statins, including this compound, exert complex and sometimes paradoxical effects on these cell types.[4]

-

Anti-Inflammatory Effects: this compound can suppress macrophage accumulation and foam cell formation, a critical event in atherosclerosis.[11][12][13] It achieves this by down-regulating the expression of scavenger receptors like CD36, which are responsible for the uptake of oxidized LDL.[11] It also reduces the secretion of pro-inflammatory chemokines such as Monocyte Chemoattractant Protein-1 (MCP-1), which limits the recruitment of further immune cells to sites of inflammation.[11][14]

-

Antigen Presentation: A key immunomodulatory function of statins is the inhibition of interferon-gamma (IFN-γ)-inducible Major Histocompatibility Complex class II (MHC-II) expression on antigen-presenting cells like macrophages.[3][7][15] By downregulating MHC-II, statins can reduce the activation of CD4+ T cells, thereby dampening the adaptive immune response.[3][15]

-

Paradoxical Pro-inflammatory Roles: It is important to note that some in vitro evidence suggests statins can also enhance pro-inflammatory macrophage responses under certain conditions, creating an unresolved paradox in the literature.[4] This highlights the context-dependent nature of statin immunomodulation.

Modulation of Key Inflammatory Signaling Pathways

This compound's effects on immune cells are underpinned by its ability to interfere with central inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to suppress NF-κB signaling.[16][17] In a rabbit model of atherosclerosis, this compound administration inhibited the expression of NF-κB in aortic endothelial cells, which correlated with reduced atherosclerotic pathology.[16][17] This inhibitory effect on NF-κB is a key mechanism by which this compound exerts its broad anti-inflammatory effects.[11][16]

AP-1 and MAPK Pathways

As mentioned in the context of T cells, this compound demonstrates potent regulation of Mitogen-Activated Protein Kinase (MAPK) pathways. Specifically, it suppresses the activation of p38 and ERK.[9] These kinases are upstream of the Activator Protein-1 (AP-1) transcription factor, which, like NF-κB, drives the expression of inflammatory cytokines. By inhibiting the ERK/p38/AP-1 signaling axis, this compound effectively reduces the production of inflammatory mediators in activated T cells.[9][10]

The NLRP3 Inflammasome: A Complex Interaction

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, leads to the maturation of potent pro-inflammatory cytokines IL-1β and IL-18.[18][19] The interaction between statins and the NLRP3 inflammasome is complex and appears to be context-dependent. Some studies suggest that statins can inhibit NLRP3 inflammasome activation, contributing to their cardioprotective effects.[18][19][20] Conversely, other research indicates that statins might prime or activate the NLRP3 inflammasome, potentially contributing to adverse effects like insulin resistance.[21][22] For this compound specifically, studies in models of diabetic cardiomyopathy suggest it can attenuate disease by inhibiting the NF-κB/NLRP3 inflammasome signaling cascade.[18][19] Further research is needed to fully elucidate this dual role.

Comparative Efficacy and Data Synthesis

Clinical data suggests that not all statins are equal in their pleiotropic effects. This compound has shown a more favorable profile on markers of inflammation and insulin resistance compared to atorvastatin, even with equivalent LDL cholesterol reduction.[23][24]

| Parameter | This compound (1 mg/day) | Atorvastatin (5 mg/day) | p-value | Source |

| Change in MCP-1 | -28% | -11% | 0.016 | [23][24] |

| Change in HOMA-IR | -13% | +26% | <0.001 | [23][24] |

| Change in Carotid IMT | -4.9% | -0.5% | 0.020 | [23][24] |

| Table 1: Comparative effects of this compound and Atorvastatin after 12 months of treatment in patients with dyslipidemia. Data synthesized from[23][24]. MCP-1: Monocyte Chemoattractant Protein-1; HOMA-IR: Homeostasis Model Assessment of Insulin Resistance; IMT: Intima-Media Thickness. |

Methodologies for Experimental Assessment

Investigating the immunomodulatory effects of this compound requires robust and validated experimental protocols.

Experimental Workflow: In Vitro Analysis

A systematic in vitro approach is essential to dissect the cellular and molecular mechanisms of this compound. The following workflow provides a logical progression for a comprehensive study.

Caption: Standard workflow for in vitro analysis of this compound's T-cell effects.

Protocol: T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol details a classic method to quantify the inhibitory effect of this compound on T-cell proliferation.

Principle: This assay measures the incorporation of a radioactive nucleoside, [³H]-thymidine, into the DNA of proliferating cells. A reduction in incorporation in treated cells compared to stimulated controls indicates an anti-proliferative effect.

Methodology:

-

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. For higher purity, isolate total T cells from PBMCs using a negative selection magnetic bead kit.

-

Cell Plating: Resuspend isolated T cells in complete RPMI-1640 medium. Plate cells at a density of 1 x 10⁵ cells/well in a 96-well U-bottom plate.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with desired concentrations (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for 2 hours at 37°C, 5% CO₂.

-

Causality Insight: Pre-incubation allows the drug to inhibit the HMG-CoA reductase pathway before the full activation cascade is initiated, providing a clearer measure of its preventative effect on signaling.

-

-

Cell Stimulation: Add stimulating agents, typically plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies, to all wells except for the unstimulated control.

-

Incubation: Culture the plates for 72 hours at 37°C, 5% CO₂.

-

Radiolabeling: For the final 16-18 hours of culture, add 1 µCi of [³H]-thymidine to each well.

-

Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. Results are expressed as counts per minute (CPM).

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated vehicle control. Plot the dose-response curve to determine the IC50 value.

Protocol: Western Blot for MAPK Signaling

Principle: This technique allows for the detection and semi-quantification of specific proteins, such as the phosphorylated (activated) forms of ERK and p38, in cell lysates.

Methodology:

-

Cell Treatment and Lysis: Plate and treat T cells with this compound and stimuli as described above, but for shorter time points (e.g., 15, 30, 60 minutes) to capture transient signaling events. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Causality Insight: Phosphatase inhibitors are critical to preserve the phosphorylation state of signaling proteins, ensuring the detected signal accurately reflects the level of protein activation at the time of lysis.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, p-p38, and total p38 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of activation.

Conclusion and Future Perspectives

This compound demonstrates potent and multifaceted immunomodulatory properties that extend well beyond its primary function of cholesterol reduction. Its ability to inhibit the mevalonate pathway leads to significant downstream effects on the function of T cells and macrophages, driven by the suppression of key inflammatory signaling cascades like NF-κB and MAPK/AP-1. Notably, its high potency in inhibiting T-cell proliferation and its favorable profile on inflammatory markers in clinical comparisons underscore its potential as a distinct immunomodulatory agent.[6][8][23][24]

Future research should focus on:

-

Clarifying the Dichotomy: Further investigation is required to understand the context-dependent pro- versus anti-inflammatory effects of this compound, particularly concerning the NLRP3 inflammasome.

-

Clinical Translation: Rigorous clinical trials are needed to evaluate the efficacy of this compound as a primary or adjunct therapy in specific T-cell-mediated autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis.

-

Onco-immunology: Given the emerging link between chronic inflammation and cancer, exploring this compound's ability to modulate the tumor microenvironment by targeting inflammatory pathways, such as the recently identified TBK1-IRF3-IL-33 axis, represents a promising new frontier.[25]

By leveraging the methodologies and mechanistic understanding outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this compound in the realm of immunology.

References

- The Immunomodulatory Effects of St

- This compound Is a Highly Potent Inhibitor of T-Cell Prolifer

- Immune modulatory effects of st

- Impact of statins as immune-modulatory agents on inflammatory markers in adults with chronic diseases: A system

- This compound Offers Therapeutic Potential in Cancers Arising

- Is this compound an anti-inflamm

- Differential Effects of Atorvastatin and this compound on Inflammation, Insulin Resistance, and the Carotid Intima-Media Thickness in P

- Anti-inflammatory and immunomodulatory effects of st

- This compound Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells. PubMed Central.

- Pleiotropic effects of pitavast

- Statins as Immunomodulatory Agents.

- Statins as Immunomodulatory Agents.

- Role of rosuvastatin and this compound in alleviating diabetic cardiomyopathy in rats: Targeting of RISK, NF-κB/ NLRP3 inflammasome and TLR4. PubMed Central.

- This compound Is a Highly Potent Inhibitor of T-Cell Prolifer

- Differential Effects of Atorvastatin and this compound on Inflammation, Insulin Resistance, and the Carotid Intima-Media Thickness in P

- This compound attenuates atherosclerosis by suppressing NF-κB signaling in a high-cholesterol diet plus balloon c

- Role of rosuvastatin and this compound in alleviating diabetic cardiomyopathy in rats: Targeting of RISK, NF-κB/ NLRP3 inflammasome and TLR4/ NF-κB signaling cascades. PLOS One.

- This compound attenuates atherosclerosis by suppressing NF-κB signaling in a high-cholesterol diet plus balloon catheter injury rabbit model. PubMed Central.

- This compound Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells. MDPI.

- Statins Attenuate Activation of the NLRP3 Inflammasome by Oxidized LDL or TNF α in Vascular Endothelial Cells through a PXR-Dependent Mechanism. PubMed.

- [Effect of this compound on macrophage cholesterol metabolism]. PubMed.

- This compound inhibits remnant lipoprotein-induced macrophage foam cell formation through ApoB48 receptor-dependent mechanism. PubMed.

- Statins activate the NLRP3 inflammasome and impair insulin signaling via p38 and mTOR. JCI Insight.

- Statins and Pulmonary Fibrosis: The Potential Role of NLRP3 Inflammasome Activation.

Sources

- 1. Impact of statins as immune-modulatory agents on inflammatory markers in adults with chronic diseases: A systematic review and meta-analysis | PLOS One [journals.plos.org]

- 2. consensus.app [consensus.app]

- 3. ahajournals.org [ahajournals.org]

- 4. The Immunomodulatory Effects of Statins on Macrophages | MDPI [mdpi.com]

- 5. Immune modulatory effects of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Is a Highly Potent Inhibitor of T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. This compound Is a Highly Potent Inhibitor of T-Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pleiotropic effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Effect of this compound on macrophage cholesterol metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound inhibits remnant lipoprotein-induced macrophage foam cell formation through ApoB48 receptor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. escholarship.org [escholarship.org]

- 16. This compound attenuates atherosclerosis by suppressing NF-κB signaling in a high-cholesterol diet plus balloon catheter injury rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound attenuates atherosclerosis by suppressing NF-κB signaling in a high-cholesterol diet plus balloon catheter injury rabbit model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of rosuvastatin and this compound in alleviating diabetic cardiomyopathy in rats: Targeting of RISK, NF-κB/ NLRP3 inflammasome and TLR4/ NF-κB signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of rosuvastatin and this compound in alleviating diabetic cardiomyopathy in rats: Targeting of RISK, NF-κB/ NLRP3 inflammasome and TLR4/ NF-κB signaling cascades | PLOS One [journals.plos.org]

- 20. Statins Attenuate Activation of the NLRP3 Inflammasome by Oxidized LDL or TNF α in Vascular Endothelial Cells through a PXR-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.physiology.org [journals.physiology.org]

- 22. atsjournals.org [atsjournals.org]

- 23. Differential Effects of Atorvastatin and this compound on Inflammation, Insulin Resistance, and the Carotid Intima-Media Thickness in Patients with Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. jstage.jst.go.jp [jstage.jst.go.jp]

- 25. onclive.com [onclive.com]

An In-Depth Technical Guide to the Chemical Structure and Properties of Pitavastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitavastatin is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. As a member of the statin class of drugs, it is a cornerstone in the management of hypercholesterolemia and mixed dyslipidemia.[1][2] This guide provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, synthesis, mechanism of action, and analytical methodologies, tailored for professionals in drug development and research.

PART 1: The Molecular Architecture and Physicochemical Profile of this compound

Chemical Structure and Stereochemistry

This compound is chemically known as (+) monocalcium bis-{(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoate}.[3] Its molecular formula is C25H24FNO4, with a molecular weight of 421.46 g/mol for the free acid and 880.98 g/mol for the calcium salt.[1][4]

The structure of this compound is distinguished by a quinoline ring system substituted with a cyclopropyl group and a fluorophenyl group.[5] Attached to this core is a dihydroxy heptenoic acid side chain, which is a common feature among all statins and is crucial for its inhibitory activity against HMG-CoA reductase.[3] The molecule has two chiral centers, and the (3R,5S) stereoisomer is the biologically active form.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Physical Appearance | White, non-hygroscopic, crystalline solid powder | [6] |

| Melting Point | 135-140 °C | [6] |

| pKa (Strongest Acidic) | 4.13 | [7] |

| pKa (Strongest Basic) | 4.86 | [7] |

| LogP | 2.92 | [7] |

| Water Solubility | 0.000657 mg/mL | [7] |

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[6] To enhance its stability and bioavailability, it is formulated as a calcium salt.[4]

PART 2: Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of this compound is a multi-step process that requires careful control to achieve the desired stereochemistry. A common approach involves the Wittig reaction to form the carbon-carbon double bond in the side chain.[7] This reaction couples a phosphonium salt of the quinoline core with an aldehyde derivative of the dihydroxy acid side chain.[8] Alternative synthetic strategies, such as Julia olefination, have also been developed to improve yield and purity.

Caption: Simplified synthetic workflow for this compound.

Analytical Methodologies

A variety of analytical techniques are employed to ensure the quality and purity of this compound in bulk drug and pharmaceutical formulations.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative analysis and stability testing.[9][10] A typical HPLC method uses a C18 column with a mobile phase consisting of a buffer and an organic solvent, with UV detection around 245 nm.[9]

-

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another chromatographic technique used for the determination of this compound.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is used for the determination of this compound and its metabolites in biological fluids like plasma and urine.[12]

-

UV-Visible Spectrophotometry: Spectrophotometric methods have been developed for the quantification of this compound in pharmaceutical dosage forms, with maximum absorbance typically observed around 266 nm.[13]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a summary of a validated method for the estimation of this compound.[9]

-

Chromatographic Conditions:

-

Column: Agilent Eclipse XDB C18 (150 x 4.6 mm; 5µ)

-

Mobile Phase: Phosphate buffer (pH 3.4) and acetonitrile (65:35 v/v)

-

Flow Rate: 0.9 mL/min

-

Detection: 244 nm

-

Retention Time: Approximately 3.9 minutes

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase.

-

For tablet analysis, weigh and powder tablets, dissolve an amount equivalent to a known quantity of this compound in the mobile phase, sonicate, and filter.

-

-

Validation:

-

The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.

-

PART 3: Mechanism of Action and Pharmacological Profile

Molecular Mechanism of Action